4-Nitrophenyl octyl ether
Overview
Description
4-Nitrophenyl octyl ether is a chemical compound with the molecular formula C14H21NO3. It is also known by other names such as this compound and 1-nitro-2-octyloxybenzene . This compound is characterized by its clear yellow liquid form after melting and has a boiling point of 225-227°C at 20 mmHg . It is used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is also used as a plasticizer in polymer membranes used in ion-selective electrodes .
Mode of Action
4-Nitrophenyl octyl ether interacts with its targets by facilitating the transport of ions. It is used in the creation of membranes that allow for the exchange of anions but prevent the permeation of cations . This unique property makes it valuable in the field of analytical chemistry, particularly in mass spectrometry and ion-selective electrodes .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to ion transport. The compound is used to create membranes that selectively allow the passage of certain ions, influencing ion-related biochemical pathways . .
Result of Action
The result of the action of this compound is the facilitation of ion transport across membranes. This can be used to detect specific ions in a sample, such as in the case of ion-selective electrodes . In the context of mass spectrometry, it can aid in the analysis of the sample’s composition .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, its solubility might change with temperature, and its ability to facilitate ion transport could be affected by the pH of the environment . Furthermore, it should be stored in a dry environment between 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known to be a highly lipophilic compound, which suggests that it may interact with various biomolecules within the cell .
Cellular Effects
Given its lipophilic nature, it may influence cell function by integrating into cell membranes or interacting with lipid-based cellular components .
Molecular Mechanism
Its use as a matrix in mass spectrometry suggests that it may interact with biomolecules in a way that facilitates their ionization and detection .
Transport and Distribution
Its lipophilic nature suggests that it may be able to cross cell membranes and distribute within lipid-rich areas of cells .
Preparation Methods
The synthesis of 4-nitrophenyl octyl ether typically involves the reaction of 4-nitrophenol with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The product is then purified through distillation or recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
4-Nitrophenyl octyl ether undergoes various types of chemical reactions, including:
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of 4-nitrophenol and octanol.
The major products formed from these reactions include 4-aminophenyl octyl ether (from reduction) and 4-nitrophenol (from substitution).
Scientific Research Applications
4-Nitrophenyl octyl ether is utilized in various scientific research applications:
Comparison with Similar Compounds
4-Nitrophenyl octyl ether can be compared with other similar compounds such as:
2-Nitrophenyl octyl ether: Similar in structure but with the nitro group positioned differently on the benzene ring.
1-Nitro-2-octyloxybenzene: Another structural isomer with similar properties.
Octyl o-nitrophenyl ether: Used in similar applications but may have different physical properties due to structural variations.
The uniqueness of this compound lies in its specific positioning of the nitro group, which can influence its reactivity and interaction with other molecules .
Properties
IUPAC Name |
1-nitro-4-octoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTNDGCMXADGCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197849 | |
Record name | p-Nitrophenyl octyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49562-76-7 | |
Record name | p-Nitrophenyl octyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049562767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Nitrophenyl octyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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